molecular formula C20H23N3O4S B7687386 4-Methoxy-N-[(4-methylphenyl)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide

4-Methoxy-N-[(4-methylphenyl)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide

Cat. No.: B7687386
M. Wt: 401.5 g/mol
InChI Key: LKVYMDJSEXPCJM-UHFFFAOYSA-N
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Description

4-Methoxy-N-[(4-methylphenyl)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a methylphenyl group, and an oxadiazole ring, making it a subject of interest for scientific research.

Properties

IUPAC Name

4-methoxy-N-[(4-methylphenyl)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-4-5-19-22-20(27-23-19)17-12-16(10-11-18(17)26-3)28(24,25)21-13-15-8-6-14(2)7-9-15/h6-12,21H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVYMDJSEXPCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-[(4-methylphenyl)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide typically involves multiple steps, including the formation of the oxadiazole ring and the sulfonamide group. Common synthetic routes may include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents or catalysts.

    Introduction of the Methoxy Group: This step may involve the methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base.

    Formation of the Sulfonamide Group: This can be done by reacting a sulfonyl chloride with an amine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-[(4-methylphenyl)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl or carbonyl derivative, while reduction of the sulfonamide group may yield an amine.

Scientific Research Applications

4-Methoxy-N-[(4-methylphenyl)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-[(4-methylphenyl)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Interference with cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-methylphenylboronic acid
  • 4-Methoxyphenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

4-Methoxy-N-[(4-methylphenyl)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide is unique due to its combination of functional groups and the presence of the oxadiazole ring. This structure imparts specific chemical and biological properties that differentiate it from similar compounds.

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